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molecular formula C11H10F3N3 B8534985 3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)aniline

3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)aniline

Cat. No. B8534985
M. Wt: 241.21 g/mol
InChI Key: LWDBVYZHHYQNMC-UHFFFAOYSA-N
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Patent
US09382238B2

Procedure details

To a suspension of 1-methyl-4-(3-nitro-5-(trifluoromethyl)phenyl)-1H-pyrazole (300 mg, 1.106 mmol) in MeOH (10 mL) was added Pd/C (118 mg, 1.106 mmol). The mixture was hydrogenated at 40 psi at 28° C. for 12 h under a H2 atmosphere. Then the solution was filtered and concentrated to yield 3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)aniline (240 mg, 0.995 mmol, 90% yield). TLC (PE/EA=1:1, Rf=0.3): 1H NMR (400 MHz, CD3OD) δ 7.98 (s, 1H), 7.81 (s, 1H), 7.16 (d, J=7.3 Hz, 2H), 6.88 (s, 1H), 3.92 (s, 3H). ES-LCMS m/z 242 (M+H).
Name
1-methyl-4-(3-nitro-5-(trifluoromethyl)phenyl)-1H-pyrazole
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
118 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:10]=[C:9]([N+:17]([O-])=O)[CH:8]=2)[CH:4]=[N:3]1>CO.[Pd]>[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2[CH:8]=[C:9]([CH:10]=[C:11]([C:13]([F:14])([F:15])[F:16])[CH:12]=2)[NH2:17])[CH:4]=[N:3]1

Inputs

Step One
Name
1-methyl-4-(3-nitro-5-(trifluoromethyl)phenyl)-1H-pyrazole
Quantity
300 mg
Type
reactant
Smiles
CN1N=CC(=C1)C1=CC(=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
118 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CN1N=CC(=C1)C=1C=C(N)C=C(C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.995 mmol
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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